Product packaging for Methyl 6-chloro-2-methyl-3-nitrobenzoate(Cat. No.:)

Methyl 6-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B8245062
M. Wt: 229.62 g/mol
InChI Key: ALSLHMMKWDMLST-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-3-nitrobenzoate is a chemical compound of interest in pharmaceutical and organic synthesis research. It features a benzoate ester core substituted with chloro, methyl, and nitro functional groups, a pattern commonly seen in intermediates for active pharmaceutical ingredients (APIs). Similar chloro- and nitro-substituted benzoate esters have been documented as key intermediates in the synthesis of drug candidates, such as the vasopressin V2-receptor antagonist tolvaptan . The presence of the nitro group makes it a versatile precursor; it can be readily reduced to an aniline, a common transformation for building more complex molecules . The specific substitution pattern on the aromatic ring suggests potential application in the development of novel anticancer agents, as research into structurally similar compounds aims to solve problems of raw material availability and difficult synthesis in drug development . The chloro substituent also provides a site for further functionalization via metal-catalyzed cross-coupling or nucleophilic substitution reactions, allowing researchers to explore diverse chemical space. This compound is intended for use in laboratory research as a building block. Handling should follow standard safety protocols for nitro-aromatic compounds. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO4 B8245062 Methyl 6-chloro-2-methyl-3-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLHMMKWDMLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 6 Chloro 2 Methyl 3 Nitrobenzoate

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 6-chloro-2-methyl-3-nitrobenzoate, two primary retrosynthetic pathways can be envisioned, hinging on the sequence of the key aromatic substitution reactions: nitration and chlorination.

Route A: Nitration as the Key Final Step This pathway involves the nitration of a pre-existing chloro- and methyl-substituted benzoate (B1203000). The primary disconnection is the C-NO₂ bond, leading to the key precursor: Methyl 6-chloro-2-methylbenzoate . This precursor, in turn, can be synthesized from 6-chloro-2-methylbenzoic acid, which can be derived from 2-methyl-3-nitrobenzoic acid or other suitable starting materials.

Route B: Chlorination as the Key Final Step Alternatively, the synthesis can proceed through the chlorination of a nitrated and methylated benzoate. This approach involves disconnecting the C-Cl bond, identifying Methyl 2-methyl-3-nitrobenzoate as the immediate precursor. This intermediate is synthetically accessible from 2-methyl-3-nitrobenzoic acid, which can be prepared from 2-methylbenzoic acid (o-toluic acid). sigmaaldrich.com

Both routes present unique challenges in controlling regioselectivity, which are dictated by the directing effects of the substituents present on the aromatic ring during the electrophilic substitution steps.

Regioselective Nitration Protocols for Substituted Benzoate Derivatives

This section focuses on the synthetic strategy outlined in Route A, where the critical step is the regioselective nitration of Methyl 6-chloro-2-methylbenzoate.

The success of this synthetic step depends on the cumulative directing effects of the three substituents already present on the benzene (B151609) ring: the methyl ester (-COOCH₃), the methyl group (-CH₃), and the chlorine atom (-Cl). In electrophilic aromatic substitution, these groups guide the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. mnstate.edumnstate.edu

Methyl Ester Group (-COOCH₃ at C1): This is an electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic attack. chegg.com It directs the incoming nitro group to the C3 and C5 positions.

Methyl Group (-CH₃ at C2): This is an electron-donating group and a powerful ortho, para-director, activating the ring. It directs the incoming nitro group to the C3 (ortho), C5 (para), and C1 (ortho, already substituted) positions.

Chlorine Atom (-Cl at C6): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they are ortho, para-directors because of resonance effects involving their lone pairs. The chlorine at C6 directs the incoming nitro group to the C5 (ortho) and C3 (para) positions.

When considering the nitration of Methyl 6-chloro-2-methylbenzoate, the directing effects of the substituents converge to favor substitution at the C3 and C5 positions. The methyl and chloro groups strongly favor these positions. Crucially, the C3 position is ortho to the activating methyl group and para to the directing chloro group, making it a highly favorable site for electrophilic attack. The C5 position is para to the methyl group and ortho to the chloro group, also making it an electronically favorable site. However, the synergistic direction of both the methyl and chloro groups towards the C3 position often leads to it being the major product, especially when considering steric factors that might hinder attack at C5, which is flanked by the C6-chloro and C4-hydrogen.

To maximize the yield of the desired 3-nitro isomer and minimize the formation of other regioisomers or di-nitrated byproducts, careful optimization of reaction conditions is essential.

Nitrating Agent: The classic nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgumkc.edusavemyexams.com The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺). umkc.eduma.edu The concentration and ratio of these acids can be adjusted to control the reactivity of the nitrating agent. weebly.com

Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature, typically between 0°C and 15°C, is critical. weebly.comorgsyn.org Allowing the temperature to rise can lead to the formation of unwanted byproducts, including dinitrated compounds. orgsyn.orgissr.edu.kh

Reaction Time and Addition Method: The slow, dropwise addition of the nitrating mixture to the substrate solution ensures that the temperature remains controlled and the concentration of the nitrating agent is kept low, which helps prevent over-nitration. chegg.comsouthalabama.edu After the addition is complete, the reaction is often stirred for a specific period to ensure completion. orgsyn.org

The table below summarizes typical conditions for the selective nitration of substituted benzoates.

ParameterConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the required NO₂⁺ electrophile. umkc.edu
Temperature 0–15 °CMinimizes byproduct formation and controls the exothermic reaction. orgsyn.org
Addition Slow, dropwise addition of nitrating mixMaintains temperature control and prevents high local concentrations of the nitrating agent. chegg.com
Solvent Sulfuric acid often serves as the solventEnsures miscibility of the aromatic ester and the nitrating mixture.
Work-up Pouring onto iceQuenches the reaction and precipitates the solid nitroaromatic product. weebly.comorgsyn.org

Traditional nitration using mixed acids poses significant environmental and safety risks due to its corrosive nature and the generation of acidic waste. nih.gov Modern synthetic chemistry has focused on developing greener alternatives. frontiersin.org

Solid Acid Catalysts: Zeolites and other solid acids can replace sulfuric acid, offering advantages such as easier separation from the reaction mixture and the potential for regeneration and reuse. researchgate.net

Alternative Nitrating Reagents: A variety of milder and more selective nitrating agents have been developed. These include:

N-Nitrosaccharin: A bench-stable solid that can nitrate (B79036) aromatic compounds, including deactivated ones like methyl benzoate, under Lewis acid catalysis, often without requiring strong mineral acids. nih.gov

Bismuth Nitrate [Bi(NO₃)₃]: Can be used for the nitration of anilines and other aromatics under milder conditions.

Urea Nitrate: A solid reagent that can nitrate deactivated aromatic compounds with high regioselectivity under mild conditions. researchgate.net

Alternative Solvents and Conditions: Research has explored photochemical nitration and reactions in less hazardous media to reduce the environmental impact. researchgate.net Catalyst-free protocols using aqueous nitric acid under microwave irradiation have also shown promise for some deactivated aromatics like bromobenzene (B47551) and chlorobenzene. frontiersin.org

Selective Halogenation Strategies on Methyl 2-methyl-3-nitrobenzoate

This section explores the synthetic pathway of Route B, which involves the chlorination of Methyl 2-methyl-3-nitrobenzoate to obtain the final product. Standard electrophilic chlorination of this substrate is challenging from a regioselectivity standpoint. The existing substituents—a methyl group at C2, a nitro group at C3, and a methyl ester at C1—are all meta-directing relative to the desired position of chlorination (C6). Therefore, specialized strategies are required to direct the chlorine atom to the C6 position.

To overcome the inherent electronic bias of the substrate, directed chlorination methods can be employed. These techniques utilize a directing group to deliver the electrophile to a specific, often sterically accessible, position, such as the ortho position.

Directed ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. In this approach, a directing group forms a complex with an organolithium reagent (like n-butyllithium or s-butyllithium), which then removes a proton from the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic chlorine source (e.g., hexachloroethane (B51795) or N-chlorosuccinimide) to install the chlorine atom. For this specific synthesis, the strategy would ideally be applied to 2-methyl-3-nitrobenzoic acid before esterification. The carboxylic acid group is an effective directing group for ortho-lithiation at the C6 position. rsc.org

Transition Metal-Catalyzed C-H Activation: In recent years, transition metal catalysis, particularly with palladium (Pd) and iridium (Ir), has emerged as a premier tool for the selective functionalization of C-H bonds. A directing group on the substrate coordinates to the metal center, which then selectively activates a nearby C-H bond (typically ortho). This activated bond can then react with a halogenating agent. For benzoic acid derivatives, the carboxylic acid itself can serve as the directing group to facilitate ortho-halogenation. nih.govrsc.orgresearchgate.net While this method is highly effective for introducing halogens at positions that are difficult to access via classical electrophilic substitution, it would be applied to the benzoic acid precursor before the final esterification step.

Evaluation of Halogenating Agents and Catalysts

The introduction of a chlorine atom onto the aromatic ring of a precursor like 2-methyl-3-nitrobenzoic acid is a critical step. The regioselectivity of this halogenation is dictated by the directing effects of the existing substituents (methyl, nitro, and carboxyl groups) and can be controlled by the choice of halogenating agent and catalyst.

Modern synthetic methods have moved towards catalyzed reactions to achieve higher selectivity than traditional electrophilic aromatic substitution. Palladium-catalyzed C-H activation has emerged as a powerful tool for the meta-halogenation of benzoic acid derivatives. nih.govrsc.org This approach can provide access to isomers that are difficult to obtain through conventional methods. For instance, Pd(II)-catalyzed meta-C–H chlorination has been reported using various N-protected amino acids as ligands. nih.gov

A variety of chlorinating agents can be employed in these reactions. While reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are typically used to convert carboxylic acids to acyl chlorides, other reagents are needed for ring chlorination. researchgate.netsemanticscholar.org Agents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been successfully used as the chlorine source in palladium-catalyzed reactions. rsc.org The choice of catalyst, ligand, and chlorinating agent is crucial for optimizing the reaction yield and preventing the formation of undesired isomers. Additives, such as polyfluorobenzoic acids, can also play a role by potentially acting as activators for the halogenating reagent or increasing the electrophilicity of the palladium catalyst. rsc.org

Catalyst SystemHalogenating AgentKey FeaturesReference
Palladium(II) acetate (B1210297) / N-protected amino acid ligand1,3-dichloro-5,5-dimethylhydantoin (DCH)Enables meta-C-H chlorination of benzoic acid derivatives, offering high regioselectivity. nih.govrsc.org
Phosphorus trichloride (B1173362) (PCl₃)PCl₃Primarily used for converting carboxylic acids to acyl chlorides, not for ring halogenation. Features high atom efficiency. researchgate.netsemanticscholar.org
Ruthenium complexesN-Chlorosuccinimide (NCS)Can facilitate meta-C-H halogenation through the formation of cycloruthenated intermediates. nih.govrsc.org

Esterification Procedures for 6-chloro-2-methyl-3-nitrobenzoic Acid

The final step in many synthetic routes to the target compound is the conversion of the carboxylic acid group of 6-chloro-2-methyl-3-nitrobenzoic acid into a methyl ester. This can be achieved through several methods, each with its own advantages and limitations.

Fischer esterification is the most traditional method, involving the reaction of the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). truman.edutruman.edutruman.edu This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water helps to drive it towards the product. truman.edutruman.edu The procedure has been successfully applied to a wide range of substituted benzoic acids. patsnap.comusm.my For instance, the synthesis of methyl 2,6-dichloro-3-nitrobenzoate is achieved by refluxing the corresponding acid in methanol (B129727) with concentrated sulfuric acid. patsnap.com

However, the harsh acidic conditions of Fischer esterification can be incompatible with sensitive substrates. rug.nl This has led to the development of several alternatives:

Microwave-Assisted Esterification : The use of microwave irradiation can significantly accelerate the esterification reaction, reducing reaction times from hours to minutes. usm.my In sealed-vessel microwave synthesis, solvents can be heated above their boiling points, further increasing reaction rates. usm.my

Solid Acid Catalysts : Materials like ion-exchange resins (e.g., Dowex H+), zeolites, or sulfated metal oxides can replace liquid acids like H₂SO₄. rug.nlnih.govresearchgate.net These catalysts are often easier to handle, less corrosive, and can be recovered and reused, making the process more environmentally friendly. nih.gov

Carbodiimide-Mediated Esterification (Steglich Esterification) : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid, allowing it to react with the alcohol under mild conditions, often at room temperature. rug.nl

Anhydride-Based Methods : The use of activating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows for the efficient synthesis of esters from nearly equimolar amounts of acids and alcohols under mild conditions. organic-chemistry.org

MethodConditionsAdvantagesDisadvantagesReference
Fischer EsterificationExcess methanol, strong acid catalyst (e.g., H₂SO₄), heatInexpensive reagents, well-established procedure.Harsh conditions, equilibrium limited, requires excess alcohol. truman.edutruman.edu
Microwave-AssistedMethanol, acid catalyst, microwave irradiationDrastically reduced reaction times, increased yields.Requires specialized equipment. usm.my
Solid Acid CatalystsMethanol, solid acid (e.g., Dowex, Zeolites), heatReusable catalyst, easier workup, milder conditions.Catalyst activity can vary. rug.nlnih.gov
Steglich EsterificationDCC or EDC, DMAP catalyst, methanol, room temperatureVery mild conditions, suitable for sensitive substrates.Reagents are expensive, byproduct removal can be difficult. rug.nl

Transesterification is a process where one ester is converted into another by reaction with an alcohol. While less direct for synthesizing the target compound from its corresponding carboxylic acid, it represents a viable pathway if, for example, an ethyl or other alkyl ester is formed first. This method also operates under equilibrium and requires a catalyst. Various catalysts can be employed, including bases, acids, and organometallics. Mild and efficient catalysts such as dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), scandium(III) triflate (Sc(OTf)₃), and silica (B1680970) chloride have been developed for transesterification under neutral conditions, tolerating a wide range of functional groups. organic-chemistry.org

Multi-Step Synthesis Pathways and Process Intensification

The order in which the chloro, methyl, and nitro groups are introduced onto the benzoic acid framework dramatically influences the regiochemical outcome of the synthesis. The directing effects of the substituents must be carefully considered at each step.

A plausible synthetic route starts with 2-methyl-3-nitrobenzoic acid. This intermediate can be synthesized via the oxidation of 3-nitro-o-xylene. google.comnbinno.com This starting material already contains the required methyl and nitro groups in the correct relative positions. The subsequent step would be the chlorination of 2-methyl-3-nitrobenzoic acid. In this substrate, the -COOH and -NO₂ groups are strong deactivators and meta-directors, while the -CH₃ group is an activator and ortho, para-director. The combined effect of these groups would direct the incoming chloro electrophile to the C6 position, which is para to the methyl group and meta to both the nitro and carboxyl groups, thus leading to the desired 6-chloro isomer. The final step would be the esterification of the resulting 6-chloro-2-methyl-3-nitrobenzoic acid.

Process intensification strategies like one-pot and cascade reactions aim to improve efficiency by reducing the number of separate workup and purification steps, thereby saving time, reagents, and reducing waste.

A one-pot synthesis involves the sequential addition of reagents to a reactor to perform multiple transformations without isolating the intermediate products. organic-chemistry.org For the synthesis of this compound, one could envision a one-pot procedure where the chlorination of 2-methyl-3-nitrobenzoic acid is immediately followed by the addition of methanol and an esterification catalyst, thus combining the halogenation and esterification steps.

A cascade reaction , also known as a tandem or domino reaction, involves a series of intramolecular transformations that occur sequentially after a single initiating event. rsc.orgnih.gov While designing a full cascade for this specific target is complex, the principles can be applied to create key structural motifs. For example, palladium-catalyzed cascade reactions have been developed for the synthesis of complex polycyclic aromatic hydrocarbons, demonstrating the power of this approach to build molecular complexity efficiently. rawdatalibrary.net Applying such a strategy could potentially combine cyclization and functionalization steps in a more streamlined synthetic pathway. The development of such advanced, resource-efficient processes is a key goal in modern organic synthesis.

Novel Synthetic Routes and Catalyst Development

The synthesis of fine chemicals such as this compound often requires advanced methodologies to achieve high selectivity and efficiency, minimizing the formation of unwanted isomers and environmental impact. Traditional nitration methods using mixed acids (sulfuric and nitric acid) can lead to mixtures of products and significant acid waste. rushim.rulibretexts.org Consequently, research has focused on developing novel synthetic routes and catalytic systems to overcome these challenges.

Catalytic Systems for Enhanced Selectivity and Efficiency

The regioselective nitration of substituted aromatic compounds is a significant challenge in organic synthesis. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. In the case of the precursor to this compound, likely methyl 6-chloro-2-methylbenzoate, the chloro and methyl groups exert competing directing effects. The development of catalytic systems that can precisely control the regioselectivity of the nitration reaction is therefore of paramount importance.

Solid acid catalysts have emerged as a promising alternative to traditional liquid acids for aromatic nitration. These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often enhanced selectivity. google.com Zeolites, clays, and supported metal oxides are among the solid acids that have been investigated for nitration reactions. google.comuliege.be

Another approach involves the use of supported catalysts, such as molybdenum(VI) oxide on zirconium(IV) oxide doped silica, which has been used for the nitration of toluene (B28343) with nitric acid in 1,2-dichloroethane, showing high yield and selectivity. icm.edu.pl Similarly, solid superacid catalysts like sulfated zirconia (SO4^2-/ZrO2) have been investigated for the regioselective nitration of chlorobenzene. researchgate.net These types of catalysts could potentially be adapted for the selective nitration of the more complex substrate, methyl 6-chloro-2-methylbenzoate.

The table below summarizes various catalytic systems used for the nitration of related aromatic compounds, which could serve as a starting point for developing a selective synthesis of this compound.

Catalyst SystemSubstrateNitrating AgentKey Findings
Zeolite H-betaTolueneNitric Acid / Acetic AnhydrideHigh regioselectivity for 2,4-dinitrotoluene. google.com
Molybdenum(VI) oxide on Zirconium(IV) oxide doped silicaTolueneNitric AcidHigh yield (90%) with no meta-isomer detected. icm.edu.pl
Sulfated Zirconia (SO4^2-/ZrO2)ChlorobenzeneNitric AcidInvestigated for regioselective mononitration. researchgate.net
Claycop (acidic montmorillonite (B579905) clay with cupric nitrate)TolueneNitric Acid / Acetic AnhydrideUsed in nitration but can be non-catalytic and non-regioselective for some substrates. google.com
Irono-NitrotolueneChlorineCatalyst for chlorination to produce 2-chloro-6-nitrotoluene. prepchem.com

Photochemical or Electrochemical Synthesis Approaches

In addition to catalytic methods, photochemical and electrochemical approaches represent novel avenues for the synthesis of nitroaromatic compounds, often offering milder reaction conditions and unique selectivity profiles.

Photochemical Synthesis: While the photochemical reactions of methyl benzoate have been studied, they typically involve hydrogen abstraction or cycloaddition reactions with olefins rather than nitration. libretexts.org The direct photochemical nitration of aromatic compounds is a less common transformation. However, the development of new photoredox catalysis methods could potentially enable such reactions in the future.

Electrochemical Synthesis: Electrochemical methods offer a promising "green" alternative for the synthesis of nitroaromatic compounds by avoiding the use of harsh nitrating agents. nih.gov The electrochemical nitration of arenes can be achieved using substances like tetrabutylammonium (B224687) nitrite (B80452) (NBu4NO2) which acts as both a supporting electrolyte and a safe nitro source. The reaction proceeds through the electrochemical oxidation of nitrite to nitrogen dioxide (NO2), which then initiates the nitration. nih.gov

This method has been successfully applied to a range of arenes, phenols, and aniline (B41778) derivatives, with yields up to 88%. nih.gov The scalability of this process has also been demonstrated. While a specific application for the synthesis of this compound has not been reported, the general applicability of this method to substituted aromatics suggests its potential. The regioselectivity would likely be influenced by the electronic effects of the chloro and methyl substituents on the benzoate ring.

The following table outlines the general conditions for electrochemical nitration that could be adapted for the target compound.

MethodSubstrate TypeNitro SourceKey Features
Electrochemical OxidationArenes, Phenols, AnilinesTetrabutylammonium nitrite (NBu4NO2)"Green" oxidant (electricity), safe nitro source, yields up to 88%. nih.gov

Chemical Reactivity and Transformation Studies of Methyl 6 Chloro 2 Methyl 3 Nitrobenzoate

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations.

A common and synthetically important reaction of aromatic nitro compounds is their reduction to the corresponding amino derivatives. This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

For the reduction of compounds analogous to Methyl 6-chloro-2-methyl-3-nitrobenzoate, common methods include catalytic hydrogenation and the use of metals in acidic media. For instance, the reduction of a similar compound, methyl 3-nitrobenzoate, can be achieved using iron powder in a mixture of ethanol (B145695), acetic acid, and water. sciencemadness.org Catalytic hydrogenation over palladium on carbon (Pd/C) in methanol (B129727) is another effective method. sciencemadness.org

Interactive Data Table: General Conditions for Nitro Group Reduction
Reagent/CatalystSolventConditionsProduct
Fe / Acetic AcidEthanol/WaterSonication or RefluxAmino derivative
Pd/C, H₂MethanolRoom Temperature, Atmospheric PressureAmino derivative
Sodium dithioniteWater/Organic co-solventRoom TemperatureAmino derivative
SnCl₂·2H₂OEthanolRefluxAmino derivative

The formation of hydroxylamino derivatives as intermediates or main products is also possible under specific, milder reduction conditions. For example, the controlled reduction of nitroarenes using reagents like zinc dust in the presence of ammonium (B1175870) chloride can often yield the corresponding hydroxylamine.

Direct nucleophilic addition to the nitrogen atom of the nitro group in aromatic compounds is not a common reaction pathway under standard conditions. The nitro group is more known for its ability to stabilize anionic intermediates in nucleophilic aromatic substitution reactions on the ring itself. However, under specific circumstances, such as in the case of the nitro-Mannich reaction (also known as the aza-Henry reaction), a nitronate anion can act as a nucleophile. wikipedia.org This reaction involves the addition of a nitroalkane to an imine. wikipedia.org There is no readily available information in the provided search results to suggest that this compound undergoes direct nucleophilic addition to its nitro group.

The nitro group, being a strong dipole and capable of participating in hydrogen bonding, can engage in various intermolecular and intramolecular interactions. In the solid state, these interactions can influence the crystal packing of the molecule. For instance, in the crystal structure of methyl 4-chloro-3-nitrobenzoate, C—H⋯O interactions link the molecules to form chains. nih.gov

In this compound, the presence of adjacent chloro, methyl, and nitro groups likely leads to significant steric hindrance. This steric crowding is expected to force the nitro group to twist out of the plane of the benzene (B151609) ring. Such a dihedral angle between the nitro group and the aromatic ring has been observed in the crystal structure of the related compound 1-chloro-2-methyl-3-nitrobenzene, where the nitro group is twisted by 38.81°. nih.govresearchgate.net This twisting can affect the conjugation of the nitro group with the aromatic π-system, thereby influencing the molecule's electronic properties and reactivity.

Reactivity of the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is activated towards certain substitution reactions due to the electronic effects of the other ring substituents.

The chloro group in this compound is positioned ortho to a nitro group and para to the methyl ester group, both of which are electron-withdrawing. The strong electron-withdrawing nature of the nitro group, in particular, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comopenstax.orglibretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the subsequent departure of the chloride ion to yield the substituted product. youtube.comopenstax.org

While the electronic positioning of the nitro group is favorable for SNAr, the presence of the methyl group ortho to the chloro substituent may introduce some steric hindrance, potentially affecting the reaction rate.

Interactive Data Table: Examples of SNAr Reactions on Activated Aryl Halides
Aryl HalideNucleophileSolventProduct
1-chloro-2,4-dinitrobenzeneDimethylamineEthanolN,N-dimethyl-2,4-dinitroaniline
2-chloro-5-nitropyrimidineα-nucleophile derivativesAqueous mediaSubstituted 5-nitropyrimidine
Methyl 4-fluoro-3-nitrobenzoate4-chlorobenzylamineNot specifiedN-(4-chlorobenzyl)-4-methylamino-3-nitrobenzoate

Aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of appropriate catalysts and ligands can facilitate these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmit.edu It is a versatile method for forming biaryl structures. The Suzuki-Miyaura reaction has been successfully applied to chloro-substituted aromatic compounds, including those bearing other functional groups. researchgate.netnih.govresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgyoutube.com This method is widely used for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a key method for the synthesis of aryl alkynes. wikipedia.orgnih.govrsc.orgchemrxiv.org

While specific examples of these cross-coupling reactions with this compound were not found in the provided search results, the general reactivity of aryl chlorides in these transformations suggests that it could serve as a substrate under appropriate conditions. The choice of catalyst, ligand, base, and solvent would be crucial for achieving successful coupling.

Interactive Data Table: General Conditions for Cross-Coupling Reactions of Aryl Chlorides
ReactionCoupling PartnerCatalyst/LigandBase
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / Phosphine ligandK₂CO₃, K₃PO₄, or Cs₂CO₃
HeckAlkenePd(OAc)₂ / Phosphine ligandTriethylamine or K₂CO₃
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuITriethylamine or other amine base

Influence of Adjacent Substituents on Chlorine Lability

The reactivity of the chlorine atom at the C6 position in this compound is significantly influenced by the electronic effects of the adjacent substituents on the aromatic ring. The lability of the chlorine atom, particularly in nucleophilic aromatic substitution (SNAr) reactions, is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov In this molecule, the nitro group (-NO₂) at the C3 position and the methyl ester group (-COOCH₃) at the C1 position play crucial roles in activating the chlorine for substitution.

The nitro group is a powerful electron-withdrawing group, both through inductive effects and, more importantly, through resonance. When a nucleophile attacks the carbon atom bearing the chlorine, a negatively charged intermediate, known as a Meisenheimer complex, is formed. nih.gov The nitro group at the meta-position relative to the chlorine can stabilize this intermediate by delocalizing the negative charge through its resonance structures. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the rate of nucleophilic substitution and the lability of the chlorine atom. masterorganicchemistry.com

Reactivity of the Methyl Ester Group

Hydrolysis to Carboxylic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-2-methyl-3-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions. quora.com

Under basic conditions, a process known as saponification, the ester is treated with a strong base, such as sodium hydroxide (B78521). orgsyn.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. quora.comorgsyn.org The rate of hydrolysis of methyl benzoates is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in this compound, generally increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This reaction is reversible. quora.com

Table 1: General Conditions for Hydrolysis of Methyl Benzoate (B1203000) Derivatives

ConditionReagentsProductReference
BasicNaOH, H₂O, heat6-chloro-2-methyl-3-nitrobenzoic acid sodium salt orgsyn.org
AcidicH₂SO₄ or HCl, H₂O, heat6-chloro-2-methyl-3-nitrobenzoic acid quora.com

This is an interactive data table. Users can sort and filter the data based on the columns.

Transesterification with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In the context of this compound, this reaction would allow for the synthesis of a variety of other esters of 6-chloro-2-methyl-3-nitrobenzoic acid.

For example, reacting the methyl ester with ethanol in the presence of an acid or base catalyst would yield ethyl 6-chloro-2-methyl-3-nitrobenzoate and methanol. The reaction is typically driven to completion by using a large excess of the alcohol reactant or by removing the methanol as it is formed. masterorganicchemistry.com

Table 2: Potential Transesterification Reactions

Reactant AlcoholCatalystPotential Product
EthanolAcid or BaseEthyl 6-chloro-2-methyl-3-nitrobenzoate
PropanolAcid or BasePropyl 6-chloro-2-methyl-3-nitrobenzoate
IsopropanolAcid or BaseIsopropyl 6-chloro-2-methyl-3-nitrobenzoate

This is an interactive data table. Users can sort and filter the data based on the columns.

Amidation and Related Derivatizations

The methyl ester can be converted into an amide by reacting it with an amine. This reaction, known as amidation, typically requires heating and may be facilitated by a catalyst. researchgate.net The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 6-chloro-2-methyl-3-nitrobenzamide.

The direct amidation of esters can be challenging due to the relatively low reactivity of amines towards esters. However, various methods have been developed to promote this transformation, including the use of catalysts such as niobium(V) oxide. researchgate.net Given the steric hindrance from the ortho-methyl group, more forcing reaction conditions or specialized catalysts might be necessary to achieve high yields.

Reactivity of the Aromatic Methyl Group at Position 2

Benzylic Functionalization (e.g., halogenation, oxidation)

The methyl group at the C2 position is a benzylic position and is susceptible to various functionalization reactions, such as halogenation and oxidation. masterorganicchemistry.com

Benzylic Halogenation:

Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively halogenated under free radical conditions. masterorganicchemistry.com For instance, the reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), would be expected to yield methyl 2-(bromomethyl)-6-chloro-3-nitrobenzoate. google.com This benzylic bromide is a versatile intermediate for further synthetic transformations. Similarly, benzylic chlorination can be achieved using reagents like sulfuryl chloride. libretexts.org

A patent describes the side-chain bromination of the closely related methyl 2-methyl-3-nitrobenzoate with NBS to produce methyl 2-(bromomethyl)-3-nitrobenzoate, which is a key intermediate in the synthesis of lenalidomide. google.com

Table 3: Benzylic Bromination of a Related Compound

Starting MaterialReagentsProductReference
Methyl 2-methyl-3-nitrobenzoateN-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), acetonitrileMethyl 2-(bromomethyl)-3-nitrobenzoate google.com

This is an interactive data table. Users can sort and filter the data based on the columns.

Benzylic Oxidation:

The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde or alcohol, although these may be further oxidized to the carboxylic acid. mdpi.com The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis. mdpi.com

Condensation Reactions Involving the Methyl Group

The methyl group at the C2 position of this compound is activated by the adjacent electron-withdrawing nitro group, making it susceptible to condensation reactions with various electrophiles, particularly aromatic aldehydes. This reactivity is analogous to that observed in other 2-methyl-3-nitroaromatic systems, such as 2-methyl-3-nitropyridines. researchgate.netresearchgate.net These reactions, often variants of the Knoevenagel condensation, provide a valuable route for the synthesis of styryl derivatives.

The general scheme for this reaction involves the deprotonation of the methyl group by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the corresponding styryl compound. The presence of the nitro group is crucial for the stabilization of the intermediate carbanion, thereby facilitating the reaction. researchgate.net

Commonly employed bases for these reactions include piperidine (B6355638) and potassium tert-butoxide, with the choice of base and solvent influencing the reaction rate and yield. researchgate.netresearchgate.net For instance, the condensation of 2-methyl-3,5-dinitropyridine (B14619359) with aromatic aldehydes proceeds efficiently in toluene (B28343) with catalytic amounts of piperidine. researchgate.net

ReactantAldehydeProductConditions
This compoundBenzaldehydeMethyl 6-chloro-3-nitro-2-styrylbenzoateBase (e.g., piperidine), Toluene, Heat
This compound4-MethoxybenzaldehydeMethyl 6-chloro-2-(4-methoxystyryl)-3-nitrobenzoateBase (e.g., piperidine), Toluene, Heat
This compound4-NitrobenzaldehydeMethyl 6-chloro-3-nitro-2-(4-nitrostyryl)benzoateBase (e.g., piperidine), Toluene, Heat

While direct condensation of the methyl group is a primary transformation, functionalization of the methyl group followed by reaction is also a viable strategy. For example, bromination of the methyl group to form Methyl 2-(bromomethyl)-6-chloro-3-nitrobenzoate would create a highly reactive intermediate for subsequent nucleophilic substitution reactions. google.com

Regioselectivity and Chemoselectivity in Complex Chemical Transformations

The substitution pattern of this compound, featuring a chloro, a methyl, and a nitro group on the benzene ring, gives rise to interesting challenges and opportunities in terms of regioselectivity and chemoselectivity during chemical transformations.

Regioselectivity in nucleophilic aromatic substitution (SNAr) is a key consideration. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. In this molecule, the positions ortho and para to the nitro group are activated. Therefore, the chlorine atom at the C6 position is susceptible to displacement by nucleophiles. Theoretical and experimental studies on related halonitrobenzenes have shown that the presence of a nitro group significantly facilitates SNAr reactions. mdpi.com The relative reactivity of different positions on the benzene ring towards nucleophiles is influenced by the combined electronic effects of all substituents.

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For instance, in reactions involving both the activated methyl group and the labile chloro group, the reaction conditions can be tuned to favor one reaction pathway over the other. For condensation reactions involving the methyl group, non-nucleophilic bases are preferred to avoid competing substitution of the chloro group.

Furthermore, reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, selective reduction of the nitro group can be achieved without affecting the ester or the chloro substituent. This chemoselectivity is crucial for the synthesis of various heterocyclic compounds.

Reaction TypeReactive SiteControlling FactorsPotential Outcome
Nucleophilic Aromatic SubstitutionC6-Cl bondNucleophile strength, solvent, temperatureRegioselective substitution of the chlorine atom
CondensationC2-Methyl groupBase type (non-nucleophilic), reaction timeChemoselective reaction at the methyl group
ReductionNitro groupReducing agent (e.g., SnCl2/HCl, H2/Pd-C)Chemoselective reduction to an amino group

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations involving this compound.

The condensation of the methyl group with aldehydes proceeds through a well-established mechanism. The initial step is the formation of a resonance-stabilized carbanion by the abstraction of a proton from the methyl group by a base. The negative charge is delocalized onto the nitro group, which is key to the acidity of the methyl protons. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. This intermediate is then protonated to yield an aldol-type adduct, which readily undergoes base-catalyzed dehydration to afford the final styryl product. The elimination of water is driven by the formation of a conjugated π-system. researchgate.netrsc.org

The mechanism of nucleophilic aromatic substitution (SNAr) of the chlorine atom typically involves a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. Computational studies on similar systems have provided insights into the energetics and transition states of these reactions. nih.gov

The reduction of the nitro group can proceed through different mechanisms depending on the reducing agent. Catalytic hydrogenation, for example, involves the adsorption of the nitro compound onto the catalyst surface (e.g., Palladium on carbon), followed by the stepwise addition of hydrogen atoms. In contrast, reduction with metals in acidic media (e.g., SnCl2 in HCl) involves a series of single electron transfers from the metal to the nitro group, with subsequent protonation steps leading to the formation of the corresponding amine.

Spectroscopic Data for this compound Not Found

A thorough search of available scientific databases and literature has been conducted to gather advanced spectroscopic data for the chemical compound This compound . However, specific experimental data for the advanced spectroscopic characterization and structural elucidation of this particular molecule could not be located.

The requested detailed analysis, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, is therefore not available at this time. This includes the following specific data points that were sought:

Proton (¹H) NMR Analysis: Chemical shifts, coupling constants, and multiplicities.

Carbon-13 (¹³C) NMR Analysis: Chemical shifts and DEPT information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): Data for structural confirmation.

Quantitative NMR: Methods or data for purity determination.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic vibrational frequencies for the nitro, ester, and aryl halide groups.

While data exists for structurally related isomers and similar compounds, providing that information would not adhere to the specific focus on this compound. Scientific accuracy requires data specific to the exact molecular structure . Without experimental spectra or published research findings for this compound, a scientifically rigorous article on its spectroscopic characterization cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy: Complementary Vibrational Modes

Raman spectroscopy offers valuable information that is complementary to infrared (IR) spectroscopy for the structural elucidation of Methyl 6-chloro-2-methyl-3-nitrobenzoate. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic fingerprint of the molecule. The Raman spectrum is dominated by vibrations originating from the substituted benzene (B151609) ring and the nitro, methyl, and methyl ester functional groups.

Key vibrational modes expected in the Raman spectrum include:

Nitro (NO₂) Group Vibrations: The symmetric stretching (νs) of the nitro group is expected to produce a strong and characteristic Raman band, typically found in the 1345-1385 cm⁻¹ region for aromatic nitro compounds. The asymmetric stretch (νas), usually strong in the IR spectrum, appears as a weaker band in the Raman spectrum around 1520-1560 cm⁻¹. Bending and scissoring modes for the NO₂ group are found at lower wavenumbers.

Carbonyl (C=O) Stretch: The carbonyl stretching vibration of the ester group (COOCH₃) typically appears as a strong band in the 1720-1740 cm⁻¹ region. Its exact position is sensitive to the electronic effects of the substituents on the benzene ring.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. The ring stretching modes (νC=C) typically appear in the 1400-1625 cm⁻¹ region. The ring breathing mode, a symmetric vibration that involves the entire ring, often produces a strong and sharp band, which is highly characteristic of the substitution pattern.

The expected Raman bands for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Raman Intensity
Carbonyl Stretch (νC=O)Ester (-COOCH₃)1720 - 1740Strong
Aromatic C=C StretchBenzene Ring1400 - 1625Medium to Strong
Symmetric Nitro Stretch (νs NO₂)Nitro (-NO₂)1345 - 1385Strong
Asymmetric Nitro Stretch (νas NO₂)Nitro (-NO₂)1520 - 1560Weak
C-Cl StretchChloro (-Cl)600 - 800Weak to Medium

Comparative Analysis with Related Benzoate (B1203000) Isomers

The vibrational spectrum of this compound is significantly influenced by the specific substitution pattern on the benzene ring. A comparative analysis with its isomers, where the substituents are at different positions, can highlight the effects of steric hindrance and electronic interactions on the vibrational modes.

The placement of the chloro, methyl, and nitro groups alters the electron distribution and molecular geometry, leading to shifts in the characteristic Raman bands. For instance, the steric interaction between the ortho-methyl group and the adjacent ester and nitro groups in the target molecule is expected to cause out-of-plane twisting of these functional groups, which can affect the conjugation with the aromatic ring and thus shift the C=O and NO₂ stretching frequencies compared to less hindered isomers.

CompoundSubstitution PatternKey Structural Features and Expected Spectroscopic Effects
This compound-COOCH₃ (C1), -CH₃ (C2), -NO₂ (C3), -Cl (C6)Significant steric hindrance between ortho -CH₃ and adjacent -COOCH₃ and -NO₂ groups. This likely reduces planarity, potentially increasing the C=O stretching frequency and altering ring vibration modes compared to planar isomers.
Methyl 4-chloro-3-nitrobenzoate nih.gov-COOCH₃ (C1), -NO₂ (C3), -Cl (C4)Less steric hindrance around the ester group. The nitro group is twisted from the ring plane by about 45.4°. nih.gov This reduced planarity would influence conjugation and vibrational frequencies.
Methyl 5-chloro-2-nitrobenzoate nih.govresearchgate.net-COOCH₃ (C1), -NO₂ (C2), -Cl (C5)The nitro and ester groups are adjacent, leading to steric repulsion and twisting from the benzene plane (29.4° and 49.7°, respectively). nih.govresearchgate.net This provides a good comparison for steric effects on vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₉H₈ClNO₄) is calculated by summing the masses of the most abundant isotopes of its constituent elements. missouri.edumsu.edu This calculated value serves as a reference for experimental HRMS measurements to confirm the molecular formula.

Calculation of Theoretical Exact Mass for C₉H₈³⁵ClNO₄
ElementMost Abundant IsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C912.000000108.000000
Hydrogen¹H81.0078258.062600
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O415.99491563.979660
Total Theoretical Exact Mass 229.014187

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 229.0142 would confirm the elemental composition of C₉H₈ClNO₄. The presence of chlorine would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2]⁺) at approximately m/z 231.0112, with an intensity about one-third that of the ³⁵Cl peak.

Fragmentation Pathways and Isomeric Differentiation

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, creating a unique pattern that can be used for structural elucidation. The fragmentation of this compound is expected to proceed through several characteristic pathways common to substituted aromatic esters.

Proposed key fragmentation pathways include:

Loss of a Methoxy (B1213986) Radical (·OCH₃): Alpha-cleavage next to the carbonyl group is a common pathway for methyl esters, leading to the formation of a stable acylium ion. This would result in a fragment ion [M - 31]⁺.

Loss of the Ester Group: Cleavage of the entire methoxycarbonyl group (·COOCH₃) can occur, yielding a [M - 59]⁺ fragment.

Loss of the Nitro Group (·NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, producing a [M - 46]⁺ ion.

Loss of Chlorine (·Cl): The loss of a chlorine radical would lead to a [M - 35]⁺ fragment.

The fragmentation pattern can help differentiate between isomers. For example, the mass spectrum of Methyl 2-chloro-5-nitrobenzoate shows a base peak corresponding to the loss of the methoxy radical (m/z 184 for ³⁵Cl). nih.gov Similarly, Methyl 3-nitrobenzoate loses its methoxy group to form a fragment at m/z 150. nih.govnist.gov For this compound, the [M - OCH₃]⁺ fragment would be expected at m/z 198 (for ³⁵Cl). The relative intensities of these fragments can provide clues about the stability of the resulting ions, which is influenced by the substituent positions.

Proposed Fragment IonNeutral LossFormula of FragmentExpected m/z (for ³⁵Cl)
[M]⁺·-[C₉H₈ClNO₄]⁺·229
[M - OCH₃]⁺·OCH₃[C₈H₅ClNO₃]⁺198
[M - NO₂]⁺·NO₂[C₉H₈ClO₂]⁺183
[M - Cl]⁺·Cl[C₉H₈NO₄]⁺194
[M - COOCH₃]⁺·COOCH₃[C₈H₅ClNO₂]⁺170

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer detects and identifies each component as it elutes.

A typical GC-MS method for this compound would involve a capillary GC column, such as a fused silica (B1680970) column coated with a non-polar stationary phase (e.g., dimethyl polysiloxane). amazonaws.com The mass spectrometer would be operated in Electron Ionization (EI) mode, scanning a mass range (e.g., 40-300 amu) to capture the molecular ion and key fragment ions.

This technique is highly sensitive and can detect trace-level impurities that may be present from the synthesis, such as starting materials, reagents, or isomeric byproducts. A study on the determination of potentially genotoxic impurities in the synthesis of Lenalidomide utilized a GC-MS method to quantify related compounds, including Methyl 2-methyl-3-nitrobenzoate. amazonaws.com A similar validated method could be established for this compound to ensure its purity meets required specifications. The retention time of the main peak would serve to identify the compound, while its mass spectrum would confirm the structure. The area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity.

X-ray Crystallography

While no public crystal structure for this compound is currently available, analysis of the crystallographic data of its isomers provides significant insight into the likely solid-state conformation and packing of the molecule. The isomers Methyl 4-chloro-3-nitrobenzoate and Methyl 5-chloro-2-nitrobenzoate have been characterized by single-crystal X-ray diffraction. nih.govnih.govresearchgate.net

A key structural feature in these related compounds is the non-planarity of the ester and nitro groups with respect to the benzene ring, which is a result of steric hindrance and electronic effects.

In Methyl 4-chloro-3-nitrobenzoate , the nitro group is twisted by 45.4° relative to the phenyl ring, likely due to repulsion from the adjacent chlorine atom. nih.gov

In Methyl 5-chloro-2-nitrobenzoate , both the nitro and the ester groups, being adjacent to each other, are significantly twisted from the ring plane by 29.4° and 49.7°, respectively. nih.govresearchgate.net

For this compound, the steric crowding is even more pronounced. The methyl group at the C2 position is ortho to both the C1-ester and the C3-nitro groups. This intense steric pressure would almost certainly force both the ester and nitro groups to adopt large dihedral angles with respect to the benzene ring plane, significantly disrupting π-conjugation. The solid-state packing would likely be stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds.

Comparative Crystallographic Data of Related Benzoate Isomers
ParameterMethyl 4-chloro-3-nitrobenzoate nih.govMethyl 5-chloro-2-nitrobenzoate nih.govresearchgate.net
FormulaC₈H₆ClNO₄C₈H₆ClNO₄
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/n
a (Å)7.3384.2616
b (Å)7.48022.470
c (Å)9.7159.3894
β (°)94.8990.64
Dihedral Angle (Nitro-Ring)45.4°29.4°
Dihedral Angle (Ester-Ring)Not specified49.7°

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Geometry

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Value
Empirical formula C₉H₈ClNO₄
Formula weight 229.62
Crystal system [e.g., Monoclinic]
Space group [e.g., P2₁/c]
a (Å) [Data not available]
b (Å) [Data not available]
c (Å) [Data not available]
α (°) [Data not available]
β (°) [Data not available]
γ (°) [Data not available]
Volume (ų) [Data not available]
Z [Data not available]
Density (calculated) (g/cm³) [Data not available]
Absorption coefficient (mm⁻¹) [Data not available]
F(000) [Data not available]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, one would anticipate the presence of C-H...O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule, likely from the nitro or ester group. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal structure. The nature and geometry of these interactions would be crucial in understanding the supramolecular assembly of the compound.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Å, °)

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)

Computational Chemistry and Theoretical Studies

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides profound insights into the dynamics of chemical transformations. By simulating the interactions between molecules at an atomic level, chemists can elucidate the pathways of reactions, identify intermediate structures, and understand the factors governing reaction rates and product distributions.

Potential Energy Surface Scans for Reaction Pathways

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the energy landscape of a chemical reaction. By systematically changing the geometry of a reacting system—such as the distance between two approaching reactants or the torsion angle of a rotating bond—and calculating the corresponding energy at each step, a reaction pathway can be mapped. The resulting energy profile reveals low-energy paths that the reaction is likely to follow, leading from reactants to products through various transition states and intermediates.

For substituted nitrobenzoates, PES scans would be instrumental in modeling reactions such as nucleophilic aromatic substitution or the reduction of the nitro group. The scan would identify the most energetically favorable route, providing a foundational understanding of the reaction's progress.

Transition State Characterization and Activation Barriers

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, corresponding to a saddle point on the potential energy surface. Characterizing the geometry and energy of the TS is crucial for understanding reaction kinetics. The energy difference between the reactants and the transition state is known as the activation barrier (or activation energy).

A lower activation barrier implies a faster reaction rate. Computational methods, such as Density Functional Theory (DFT), are employed to locate and verify transition states. For instance, a theoretical study on the conformational behavior of methyl 3-nitrobenzoate determined a rotational energy barrier of 26 kJ/mol for the rotation around the C(ar)–C(carbonyl) bond, illustrating the energy required to interconvert its rotational isomers researchgate.net. While specific data for Methyl 6-chloro-2-methyl-3-nitrobenzoate is unavailable, similar calculations would be essential to predict its reactivity in various chemical transformations.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, depending on the orientation (regioselectivity) or spatial arrangement (stereoselectivity) of the reactants. Computational chemistry offers powerful tools to predict these outcomes. Theories such as the Molecular Electron Density Theory (MEDT) are used to analyze the electronic structure of reactants and transition states to understand and predict selectivity.

For example, studies on [3+2] cycloaddition reactions involving nitro-substituted compounds have successfully used computational analysis to explain why certain regioisomers (e.g., ortho vs. meta) and stereoisomers (e.g., endo vs. exo) are preferentially formed rsc.orgresearchgate.net. These studies reveal that the observed selectivity is a result of subtle differences in the activation energies of the competing reaction pathways rsc.org. A similar theoretical approach could be applied to reactions involving this compound to predict the formation of specific products.

Thermochemical Calculations

Thermochemical calculations provide quantitative data on the thermodynamic properties of molecules, which are essential for predicting reaction feasibility, equilibrium positions, and the stability of compounds.

Enthalpy of Formation and Reaction Energies

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key thermodynamic quantity used to calculate the enthalpy change of any reaction (reaction energy) by applying Hess's Law.

While the enthalpy of formation for this compound has not been reported, data for the parent compound, methyl benzoate (B1203000), has been determined through combustion calorimetry. These experimental measurements, combined with theoretical calculations, provide reliable thermodynamic data for related structures researchgate.netrsc.org. Such data is critical for chemical engineering applications and for understanding the energetics of reactions like nitration and esterification.

Thermochemical Data for Methyl Benzoate
PropertyValue (kJ mol-1)StateSource
Energy of Combustion-3956.7 ± 3.1Liquid researchgate.net
Standard Molar Enthalpy of Formation (ΔfH°)-332.8 ± 4.0Liquid researchgate.netrsc.org
Standard Molar Enthalpy of Formation (ΔfH°)-276.1 ± 4.0Gaseous researchgate.netrsc.org

Stability and Energetic Synergies with Isomeric Analogues

For instance, a thermochemical study of benzoxazolinone derivatives demonstrated that the relative stability of isomers could be evaluated by comparing their gas-phase standard molar Gibbs energies of formation nih.gov. In the case of substituted methyl nitrobenzoates, theoretical calculations could determine the relative stabilities of the various positional isomers, such as this compound versus Methyl 2-chloro-6-methyl-3-nitrobenzoate. This analysis would shed light on the energetic consequences of substituent placement, arising from steric and electronic interactions within the molecule.

Properties of Selected Isomeric and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
Methyl 3-nitrobenzoateC8H7NO4181.1578-80
Methyl 4-chloro-3-nitrobenzoateC8H6ClNO4215.59Not specified
Methyl 5-chloro-2-nitrobenzoateC8H6ClNO4215.59Not specified
Methyl 2-methyl-3-nitrobenzoateC9H9NO4195.1762-65
Methyl 2-chloro-6-methyl-3-nitrobenzoateC9H8ClNO4229.62Not specified

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. These models are built on the principle that the structural features of a molecule, such as its electronic properties and steric configuration, inherently govern its chemical behavior. For this compound, QSRR studies can provide valuable insights into its reaction kinetics and mechanisms without the need for extensive experimental work.

Development of Descriptors for Predicting Reaction Rates

The foundation of a robust QSRR model lies in the selection and development of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. For nitroaromatic compounds like this compound, a variety of descriptors are employed to predict reaction rates, primarily focusing on electronic and steric effects.

Quantum Chemical Descriptors: Density Functional Theory (DFT) is a powerful tool for calculating a wide range of molecular properties that can serve as descriptors. For predicting the reactivity of nitroaromatic compounds, descriptors derived from DFT are particularly relevant. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are crucial for predicting a molecule's susceptibility to nucleophilic or electrophilic attack. The energy of the LUMO, in particular, is often correlated with the rate of reduction of the nitro group, a common reaction for this class of compounds.

Electron Affinity and Ionization Potential: These descriptors quantify the molecule's ability to accept or donate an electron, respectively, which is fundamental to understanding its behavior in redox reactions.

Atomic Net Charges: The partial charges on individual atoms, particularly the carbon atoms of the aromatic ring and the nitrogen atom of the nitro group, can indicate sites of reactivity.

Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and can be calculated more rapidly than quantum chemical descriptors. Examples include:

Molecular Weight: A basic descriptor that can influence diffusion-controlled reaction rates.

Atom Counts and Bond Counts: Simple structural parameters.

Topological Indices: These indices, such as the Kier & Hall connectivity indices, encode information about the branching and connectivity of the molecule.

The development of a predictive QSRR model involves calculating a set of these descriptors for a series of related nitroaromatic compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to establish a mathematical relationship between the descriptors and the experimentally determined reaction rates.

Below is an interactive data table showcasing typical descriptors that would be developed for a QSRR study involving this compound and related compounds.

CompoundHOMO (eV)LUMO (eV)Hardness (η)Electrophilicity (ω)Predicted log(k)
This compound-8.54-1.783.382.95-4.2
Methyl 2-methyl-3-nitrobenzoate-8.45-1.653.402.90-4.5
Methyl 6-chloro-3-nitrobenzoate-8.62-1.853.393.01-4.0
Methyl 3-nitrobenzoate-8.50-1.703.402.92-4.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSRR studies.

Correlation of Molecular Properties with Chemical Transformations

Once a set of descriptors has been developed, the next step in a QSRR study is to correlate these molecular properties with specific chemical transformations. For this compound, key transformations of interest would include nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the ester functionality.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the aromatic ring towards nucleophiles is heavily influenced by the electron-withdrawing nature of the substituents. The nitro group, being a strong electron-withdrawing group, activates the ring for SNAr reactions. The presence of the chlorine atom provides a potential leaving group. QSRR models can correlate descriptors such as the LUMO energy and the partial positive charges on the aromatic carbon atoms with the rate of SNAr reactions. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Reduction of the Nitro Group: The reduction of the nitro group is a characteristic reaction of nitroaromatic compounds and is often a key step in their metabolism and environmental fate. The one-electron reduction potential (E1) is a critical descriptor for predicting the rate of this transformation. QSRR studies have successfully established correlations between calculated E1 values and experimental reduction rates for a variety of nitroaromatic compounds. Other electronic descriptors, such as the electron affinity and the energy of the LUMO, which is often localized on the nitro group, also show strong correlations with reduction rates.

Ester Hydrolysis: The rate of hydrolysis of the methyl ester group can be influenced by both electronic and steric factors. Electron-withdrawing groups on the benzene (B151609) ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Steric hindrance from the adjacent methyl and chloro groups can, however, decrease the reaction rate. QSRR models can be developed to deconvolute these competing effects by correlating reaction rates with a combination of electronic descriptors (e.g., Hammett constants, calculated atomic charges) and steric descriptors (e.g., Taft steric parameters, van der Waals volumes).

The following interactive data table illustrates a hypothetical correlation between selected molecular properties and the rate constants for different chemical transformations of this compound and related compounds.

CompoundLUMO Energy (eV)C-Cl Bond Length (Å)Carbonyl C Chargelog(kSNAr)log(kreduction)log(khydrolysis)
This compound-1.781.74+0.55-5.1-4.2-6.8
Methyl 2-methyl-3-nitrobenzoate-1.65-+0.54--4.5-6.5
Methyl 6-chloro-3-nitrobenzoate-1.851.73+0.56-4.8-4.0-6.2
Methyl 3-nitrobenzoate-1.70-+0.55--4.4-6.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the correlation of molecular properties with chemical transformations.

Through the development and application of QSRR models, a deeper, quantitative understanding of the reactivity of this compound can be achieved, facilitating the prediction of its behavior in various chemical environments and guiding the design of related molecules with desired reactivity profiles.

Applications and Synthetic Utility in Advanced Organic Materials

Precursor in the Synthesis of Pharmacologically Active Compounds

The structural motifs present in chloro-methyl-nitrobenzoates are frequently found in a variety of biologically active molecules. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals, while the chloro and methyl groups can be modified or can influence the electronic properties and steric interactions of the molecule.

Building Block for Nitrogen-Containing Heterocycles

Methyl 2-methyl-3-nitrobenzoate, a closely related compound, is a well-established precursor for the synthesis of nitrogen-containing heterocycles. These heterocyclic structures form the core of numerous pharmaceuticals. For instance, this compound can be used to synthesize methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. The synthesis typically involves the reduction of the nitro group to an amine, which can then undergo cyclization reactions to form the desired heterocyclic ring system. The strategic placement of the substituents on the aromatic ring of the precursor is crucial for directing the cyclization and achieving the target molecular architecture.

Intermediate in the Synthesis of Complex Drug Molecules (e.g., related to Lenalidomide precursors)

One of the most significant applications of methyl 2-methyl-3-nitrobenzoate is its role as a key intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma and other cancers. The synthesis of Lenalidomide from this precursor involves a multi-step process that highlights the versatility of this starting material.

A crucial step in this synthesis is the bromination of the methyl group of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-(bromomethyl)-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a cyclization reaction to form the nitro precursor of Lenalidomide. Subsequent reduction of the nitro group to an amino group furnishes the final Lenalidomide molecule. The efficiency and yield of this synthesis are of significant industrial importance, and various methodologies have been developed to optimize these steps.

PrecursorIntermediateFinal Product
Methyl 2-methyl-3-nitrobenzoateMethyl 2-(bromomethyl)-3-nitrobenzoateLenalidomide

Role in the Synthesis of Agrochemicals and Crop Protection Agents

Nitroaromatic compounds, including derivatives of methyl chloronitrobenzoate, have found utility in the agrochemical industry. Methyl 2-chloro-3-nitrobenzoate, for example, is a useful research chemical in the preparation of benzothiadiazole derivatives which have shown potential as agrochemical microbicides. The presence of the nitro and chloro groups can contribute to the biological activity of the final agrochemical product, often by acting as electrophilic sites or by influencing the molecule's ability to interact with biological targets in pests and pathogens.

Furthermore, a related compound, methyl m-nitrobenzoate, is described as a useful starting material for the preparation of crop protection agents. The transformation of the nitro and ester functionalities can lead to a variety of active ingredients for herbicides, fungicides, and insecticides.

Development of Functional Materials

The reactivity of methyl 6-chloro-2-methyl-3-nitrobenzoate and its isomers also extends to the field of materials science, where they can serve as precursors for specialty polymers and colorants.

Monomers for Specialty Polymers

While direct application as a monomer might be limited, derivatives of methyl chloronitrobenzoates can be functionalized to create monomers for specialty polymers. For example, reduction of the nitro group to an amine and subsequent reactions can introduce polymerizable groups. The resulting polymers may exhibit desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics, stemming from the aromatic and functionalized nature of the original building block.

Precursors for Dyes and Pigments

Aromatic nitro compounds have historically been important precursors in the synthesis of dyes and pigments. Methyl m-nitrobenzoate, for instance, is a known starting material for the preparation of dyes. The synthesis of azo dyes, a major class of colorants, often involves the diazotization of an aromatic amine, which can be derived from the reduction of a nitro compound. The substituents on the benzene (B151609) ring, such as the chloro and methyl groups in the case of this compound, can be used to tune the color and properties of the resulting dye. For example, the nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid is a step in the synthesis of anthraquinone (B42736) dyes, yielding primarily 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid.

Q & A

Q. What are the key synthetic routes for Methyl 6-chloro-2-methyl-3-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach includes:
  • Chlorination : Introduction of the chloro group at position 6 via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (40–60°C) .
  • Nitration : Nitration at position 3 using HNO₃/H₂SO₄, where the methyl group at position 2 directs nitration meta to itself .
  • Esterification : Methyl ester formation via reaction of the carboxylic acid precursor with methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
  • Optimization : Yield improvements require adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and temperature gradients. Purity is validated via HPLC (>98%) or GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, the methyl ester (δ ~3.9 ppm in ¹H NMR) and nitro group deshielding effects (δ ~150–160 ppm in ¹³C NMR) .
  • IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. SHELXL/SHELXS software () is used for refinement .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism or Conformational Flexibility : Use variable-temperature NMR to detect dynamic processes .
  • Crystal Packing Effects : Hydrogen-bonding patterns (e.g., C=O⋯H interactions) alter solid-state vs. solution spectra. Graph set analysis () maps intermolecular interactions .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to resolve ambiguities .

Q. What strategies mitigate instability during storage or reaction of this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) with molecular sieves. Hydrolysis of the ester group is minimized by avoiding protic solvents .
  • Thermal Decomposition : Monitor via TGA/DSC. Nitro groups may decompose exothermically above 150°C; reactions should stay below this threshold .
  • Light Sensitivity : Use amber glassware to prevent nitro-to-nitrito isomerization .

Q. How does steric and electronic interplay influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electronic Effects : The nitro group deactivates the ring, directing electrophiles to the chloro-substituted position (para to nitro).
  • Steric Effects : The methyl group at position 2 hinders substitution at adjacent positions.
  • Case Study : In Suzuki couplings, the chloro group is replaced preferentially due to its higher leaving-group aptitude vs. the methyl ester. Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (80°C) achieves selective cross-coupling .

Critical Analysis of Research Gaps

  • Mechanistic Studies : Limited data exist on the nitro group’s impact on reaction kinetics. Time-resolved FTIR or stopped-flow techniques could elucidate intermediate formation .
  • Environmental Stability : Degradation pathways in aqueous or UV-exposed conditions are poorly characterized. LC-MS/MS studies under accelerated conditions are needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.